

# An In-depth Technical Guide to the Physical Properties of Bromomethylpinacol Boronate

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## Compound of Interest

Compound Name: 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B061999

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## Introduction

Bromomethylpinacol boronate, also known as **2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane**, is a versatile reagent in organic synthesis, playing a crucial role in the construction of complex molecular architectures. Its utility is underscored by the stability of the pinacol boronate ester group, which serves as a protecting group for the otherwise labile boronic acid functionality. This technical guide provides a comprehensive overview of the known physical properties of bromomethylpinacol boronate, supported by available data and general experimental contexts.

## Core Physical Properties

The physical characteristics of bromomethylpinacol boronate are essential for its proper handling, storage, and application in synthetic protocols. The following table summarizes the key physical data available for this compound.

Property	Value	Reference(s)
CAS Number	166330-03-6	[1][2][3]
Molecular Formula	C <sub>7</sub> H <sub>14</sub> BBrO <sub>2</sub>	[1][2][3]
Molecular Weight	220.90 g/mol	[1][2][3]
Appearance	Colorless to light orange to yellow clear liquid	
Boiling Point	68-69 °C at 6 mmHg	[2]
Density	1.238 g/mL	[4]
Refractive Index	1.4520	[4]
Storage Temperature	2-8°C, under inert atmosphere	[5]

## Spectral Properties

Spectroscopic data is fundamental for the identification and characterization of bromomethylpinacol boronate. While specific, high-resolution spectra for this particular compound are not readily available in the public domain, general characteristics for alkyl pinacol boronate esters can be inferred.

- <sup>11</sup>B NMR:** The <sup>11</sup>B NMR spectrum is characteristic for boronate esters. Tricoordinate boronic esters typically exhibit a broad singlet in the range of  $\delta$  25-35 ppm[6][7][8].
- <sup>1</sup>H NMR:** The <sup>1</sup>H NMR spectrum of an alkyl pinacol boronate would be expected to show a characteristic singlet for the twelve equivalent protons of the four methyl groups on the pinacol ring, typically around  $\delta$  1.2-1.3 ppm. The protons of the bromomethyl group would appear as a singlet at a downfield chemical shift.
- <sup>13</sup>C NMR:** In the <sup>13</sup>C NMR spectrum, the carbon atoms of the pinacol ring would be observed, along with the carbon of the bromomethyl group. The carbon atom attached to the boron is often difficult to observe due to quadrupolar relaxation[6].
- Infrared (IR) Spectroscopy:** The IR spectrum of boronate esters is characterized by strong B-O stretching vibrations, typically found in the region of 1300-1400 cm<sup>-1</sup>[9].

## Experimental Protocols

### General Synthesis of Alkyl Pinacol Boronates

While a specific, detailed protocol for the synthesis of bromomethylpinacol boronate is not extensively documented in publicly available literature, a common method for the preparation of alkyl pinacol boronates is the Miyaura borylation reaction. This reaction involves the palladium-catalyzed cross-coupling of an alkyl halide with a diboron reagent, such as bis(pinacolato)diboron ( $B_2pin_2$ )[\[10\]](#)[\[11\]](#).

A generalized workflow for such a synthesis is depicted below:

#### Generalized Miyaura Borylation Workflow

Illustrative Protocol Steps:

- **Reaction Setup:** In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), the alkyl halide, bis(pinacolato)diboron, palladium catalyst, and base are dissolved in an anhydrous solvent.
- **Reaction:** The mixture is typically heated to a specified temperature for a period sufficient to ensure complete conversion, which is monitored by techniques like TLC or GC-MS.
- **Workup:** Upon completion, the reaction mixture is cooled to room temperature. An aqueous workup is performed to remove inorganic salts, followed by extraction with an organic solvent.
- **Purification:** The crude product obtained after removal of the solvent is then purified, commonly by flash column chromatography on silica gel[\[12\]](#).

### Purification Considerations

The purification of boronate esters by silica gel chromatography can sometimes be challenging due to their potential for hydrolysis on the acidic silica surface. To mitigate this, the silica gel can be pre-treated with a base, such as triethylamine, or by using a less polar eluent system.

### Stability and Reactivity

Pinacol boronate esters are generally more stable than their corresponding boronic acids, making them easier to handle, purify, and store[13]. They exhibit good stability in anhydrous, non-hydroxylic organic solvents. However, they are susceptible to hydrolysis, especially in the presence of water or on silica gel during chromatography[14].

The reactivity of bromomethylpinacol boronate is centered around the carbon-bromine bond, making it a useful reagent for introducing a boronmethyl group into various molecules through nucleophilic substitution reactions.

## Conclusion

This technical guide provides a summary of the currently available physical property data for bromomethylpinacol boronate. While key quantitative data for its bulk properties are established, detailed experimental protocols for its synthesis and purification, as well as its specific spectral characteristics, are not extensively detailed in publicly accessible literature. The provided information, however, serves as a valuable resource for researchers, scientists, and drug development professionals working with this important synthetic building block. Further investigation into its specific reaction kinetics and the full elucidation of its spectral properties would be beneficial for the broader scientific community.

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